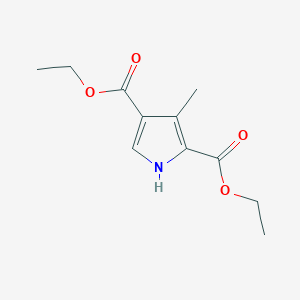
Diethyl 3-methyl-1h-pyrrole-2,4-dicarboxylate
Cat. No. B1295841
Key on ui cas rn:
5448-16-8
M. Wt: 225.24 g/mol
InChI Key: KJPYNVNXXUELAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07030112B2
Procedure details


To a solution of ethyl isocyanoacetate (38.1 mL, 0.34 mol) and DBU (50.8 mL, 0.34 mol) in THF (400 mL) at 50° C. was added a solution of acetaldehyde (9.5 mL, 0.17 mol) in THF (100 mL) over 25 min. The reaction mixture was stirred at 55° C. for 17 h, cooled to 25° C. and acetic acid (20 mL) was slowly added. The resulting mixture was concentrated in vacuo and the resulting residue was dissolved in ethyl acetate (800 mL) and washed with HCl (1 N, 3×300 mL). The combined aqueous washes were extracted with ethyl acetate (3×200 mL) and the combined organic layer were washed with NaHCO3 (sat. aq., 3×200 mL), water (100 mL) and brine (100 mL) and then concentrated in vacuo to afford a dark brown oil. Elution of this oil through a silica pad using ethyl acetate/hexanes (1:1) and the concentration in vacuo provided compound 1A (16 g, 42% yield) as a yellow solid. HPLC: 100% at 3.536 min (retention time) (YMC S5 ODS column, 4.6×═mm, eluting with 10-90% aqueous methanol over 4 min containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 226.0 [M+H]+. B. Preparation of 1-Amino-3-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester (1B)






Name
Yield
42%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[C-:2].[CH2:9]1[CH2:19][CH2:18]N2C(=NCCC2)C[CH2:10]1.[CH:20](=[O:22])[CH3:21].C(O)(=[O:25])C>C1COCC1>[CH2:7]([O:6][C:4]([C:3]1[NH:1][CH:2]=[C:9]([C:10]([O:22][CH2:20][CH3:21])=[O:25])[C:19]=1[CH3:18])=[O:5])[CH3:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
38.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](#[C-])CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
50.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC2=NCCCN2CC1
|
|
Name
|
|
|
Quantity
|
9.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 55° C. for 17 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 25° C.
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting mixture was concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting residue was dissolved in ethyl acetate (800 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with HCl (1 N, 3×300 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous washes were extracted with ethyl acetate (3×200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layer were washed with NaHCO3 (sat. aq., 3×200 mL), water (100 mL) and brine (100 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a dark brown oil
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution of this oil through a silica pad
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the concentration in vacuo
|
Outcomes


Product
Details
Reaction Time |
17 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1NC=C(C1C)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16 g | |
| YIELD: PERCENTYIELD | 42% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
